molecular formula C22H26N4O4 B2804381 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1396572-48-7

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2804381
CAS No.: 1396572-48-7
M. Wt: 410.474
InChI Key: GPKPSCJUJUHBPG-UHFFFAOYSA-N
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Description

N1-((1-Isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides, which are of significant interest in medicinal chemistry and drug discovery. This complex molecule is characterized by its specific structural features: an oxalamide backbone serving as a central linker, a 4-methoxybenzyl group attached to one nitrogen atom, and a piperidine subunit substituted with an isonicotinoyl (pyridine-4-carbonyl) group on the other. The N-benzylpiperidine motif present in this compound is a recognized pharmacophoric group in neuroscience research, known for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly as a negative allosteric modulator of the α7 subtype . Compounds with this scaffold have demonstrated submicromolar antagonist activity and a clear preference for α7 nAChRs over other subtypes, influencing cytosolic calcium signals in relevant in vitro models . Furthermore, the oxalamide functional group is a common and valuable building block in the synthesis of more complex molecular architectures, including dihydroxypyrimidine carboxamides investigated as inhibitors for targets like HIV integrase . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships, and mechanisms of signal transduction in the context of neurological disorders. The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-30-19-4-2-16(3-5-19)14-24-20(27)21(28)25-15-17-8-12-26(13-9-17)22(29)18-6-10-23-11-7-18/h2-7,10-11,17H,8-9,12-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKPSCJUJUHBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.

    Attachment of the Isonicotinoyl Group: The piperidine intermediate is then reacted with isonicotinoyl chloride in the presence of a base, such as triethylamine, to form the isonicotinoylpiperidine derivative.

    Formation of the Oxalamide Core: The isonicotinoylpiperidine derivative is reacted with oxalyl chloride to form the oxalamide core.

    Attachment of the Methoxybenzyl Group: Finally, the oxalamide intermediate is reacted with 4-methoxybenzylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Yield (%) Primary Application Reference
Target Compound (1-Isonicotinoylpiperidin-4-yl)methyl 4-Methoxybenzyl 438.4* (calculated) Hypothetical (Antiviral)
Compound 80 4-Chlorophenyl 4-Methoxybenzyl 341.0 ([M + Na]+) 68 Enzyme Inhibition (CYP4F11)
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 385.4 (calculated) Umami Flavoring (Savorymyx® UM33)
Compound 15 (5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl 4-Chlorophenyl 422.12 53 Antiviral (HIV Entry Inhibition)
Compound 21 3-Ethoxyphenyl 4-Methoxyphenethyl 343.1 ([M + H]+) 83 Enzyme Inhibition (SCD1)

*Calculated based on molecular formula.

Key Observations :

  • Target vs. Compound 80: Both share the N2-(4-methoxybenzyl) group, but the N1 substituent in Compound 80 (4-chlorophenyl) is simpler. The isonicotinoylpiperidine group in the target may enhance binding to nicotinic acetylcholine receptors or viral proteins, though this remains speculative .
  • Target vs. S336 : S336’s flavoring activity is linked to its 2,4-dimethoxybenzyl and pyridinylethyl groups. The target’s bulkier N1 substituent likely precludes flavoring utility but may improve medicinal chemistry parameters like target selectivity .
  • Stereochemical Complexity : Compounds like 15 () are synthesized as stereoisomer mixtures, which may reduce potency compared to single-isomer derivatives. The target compound’s stereochemical profile is unspecified but could critically influence activity .

Metabolic and Toxicological Profiles

  • Metabolic Stability : Oxalamides like S336 resist amide bond hydrolysis in hepatocytes, suggesting the target compound may also exhibit metabolic stability, enhancing bioavailability .
  • Toxicity : S336’s margin of safety (>33 million, Europe) is unmatched by medicinal oxalamides, which prioritize efficacy over dietary safety .

Biological Activity

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a compound of interest due to its potential therapeutic applications and biological activities. This article will delve into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural components:

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinase Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cellular signaling pathways. For example, it has been shown to affect c-KIT-mediated signaling, which is crucial in various cancers .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cell lines, which is a critical mechanism for anti-cancer agents .
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest, further contributing to its antiproliferative effects against tumor cells .

Antiproliferative Effects

The compound's efficacy was evaluated in various cancer cell lines, revealing significant antiproliferative activity:

Cell LineGI50 (μM)
GIST-T10.021
GIST-8820.043

These values indicate a potent effect on gastrointestinal stromal tumors (GISTs), suggesting that the compound may serve as a promising candidate for further development in oncology .

Selectivity Profile

The selectivity of this compound was assessed through KinomeScan profiling, which demonstrated a high selectivity score (S score = 0.01) against a panel of 468 kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

  • Preclinical Evaluation : In vivo studies using xenograft models showed that the compound effectively suppressed tumor growth without apparent toxicity, supporting its potential as a therapeutic agent for GISTs .
  • Mechanistic Insights : A detailed investigation into the molecular pathways affected by the compound revealed that it modulates key signaling cascades involved in cell survival and proliferation, further validating its role as an anticancer agent .
  • Toxicology Assessments : Toxicological evaluations indicated acceptable bioavailability (36%) and a favorable safety profile, making it a viable candidate for clinical development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide?

  • The synthesis involves sequential coupling of isonicotinoyl-piperidine and 4-methoxybenzylamine intermediates via oxalamide bond formation. Critical parameters include:

  • Temperature control (e.g., 0–5°C for coupling reactions to minimize side products) .
  • Solvent selection (e.g., dichloromethane or DMF for solubility and reaction efficiency) .
  • Catalyst use (e.g., HATU or EDCI for amide bond activation) .
    • Purification often requires column chromatography or recrystallization to achieve >95% purity. Yield optimization may involve iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural conformation?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns and piperidine ring conformation .
  • X-ray Crystallography: Resolves 3D spatial arrangements, critical for studying interactions with biological targets .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How can researchers standardize purity assessment for this compound?

  • HPLC-PDA: Use a C18 column with acetonitrile/water gradients; monitor at 254 nm for UV-active moieties .
  • Melting Point Analysis: Compare experimental values (e.g., 180–185°C) to literature data for batch consistency .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s biological activity across different assays?

  • Case Example: Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Methodology:

  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results .
  • Control for cellular permeability differences by measuring intracellular compound levels via LC-MS .
    • Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Target Identification:

  • Chemical Proteomics: Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • Kinase Profiling Panels: Screen against 400+ kinases to identify off-target effects .
    • Pathway Analysis: RNA-seq or phosphoproteomics post-treatment reveals downstream signaling perturbations .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Molecular Dynamics (MD) Simulations: Predict binding stability of the piperidin-4-ylmethyl group in hydrophobic pockets .
  • Free Energy Perturbation (FEP): Quantify energy changes when substituting the 4-methoxybenzyl group with halogens .
  • ADMET Prediction: Tools like Schrödinger’s QikProp assess solubility and cytochrome P450 interactions early in design .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility profiles?

  • Issue: Solubility ranges from 0.1 mg/mL (aqueous buffer) to 10 mg/mL (DMSO).
  • Approach:

  • Validate via nephelometry in physiologically relevant buffers (PBS, pH 7.4) .
  • Use co-solvents (e.g., 5% Cremophor EL) for in vivo studies to mimic physiological conditions .

Experimental Design

Q. What in vitro models are optimal for evaluating therapeutic potential in neurological disorders?

  • Primary Neuronal Cultures: Assess neuroprotection against glutamate-induced excitotoxicity .
  • Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to predict passive diffusion and P-gp efflux .

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